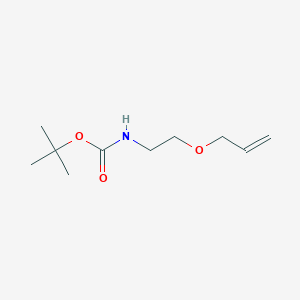
tert-Butyl (2-(allyloxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(allyloxy)ethyl)carbamate is an organic compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is commonly used in organic synthesis as a building block for more complex molecules. The compound is characterized by the presence of a tert-butyl carbamate group and an allyloxyethyl moiety, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(allyloxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with an allyloxyethyl halide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dichloromethane at room temperature for several hours . The product is then purified by standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions. The reaction conditions are optimized to achieve high conversion rates and selectivity .
化学反応の分析
Types of Reactions
tert-Butyl (2-(allyloxy)ethyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The allyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield epoxides or aldehydes, while reduction of the carbamate group can produce primary or secondary amines .
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (2-(allyloxy)ethyl)carbamate is used as a protecting group for amines, allowing for selective reactions to occur at other functional groups. It is also employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It can also be used in the development of bioconjugates for targeted drug delivery .
Medicine
In medicine, this compound is investigated for its potential use in drug formulation and delivery. Its ability to form stable carbamate linkages makes it a valuable tool in the design of prodrugs and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of coatings, adhesives, and polymers with specific properties .
作用機序
The mechanism of action of tert-Butyl (2-(allyloxy)ethyl)carbamate involves its ability to form stable carbamate linkages with various nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the tert-butyl group, which stabilizes the carbamate intermediate. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and function .
類似化合物との比較
Similar Compounds
- tert-Butyl (2-hydroxyethyl)carbamate
- tert-Butyl (2-aminoethyl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-(allyloxy)ethyl)carbamate is unique due to the presence of the allyloxy group, which imparts distinct reactivity and versatility in chemical synthesis. This differentiates it from other similar compounds that may lack the allyloxy functionality .
特性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
tert-butyl N-(2-prop-2-enoxyethyl)carbamate |
InChI |
InChI=1S/C10H19NO3/c1-5-7-13-8-6-11-9(12)14-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12) |
InChIキー |
NMCNXBAJXDQWIS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide](/img/structure/B12065599.png)


![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
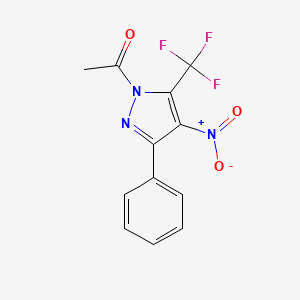
![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)
![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)
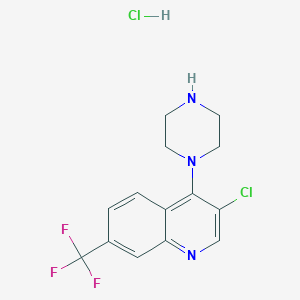
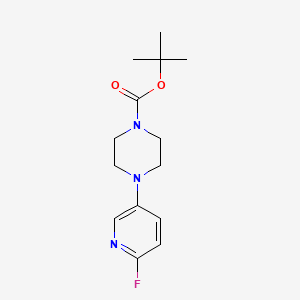

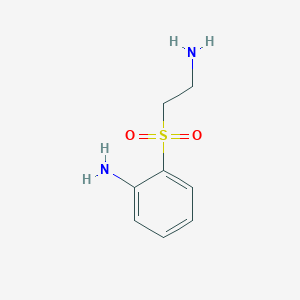
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)


